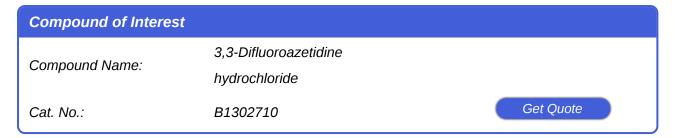


Technical Guide: 3,3-Difluoroazetidine Hydrochloride (CAS 288315-03-7)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Difluoroazetidine hydrochloride (CAS 288315-03-7) is a fluorinated, four-membered heterocyclic building block that has garnered significant interest in various fields of chemical research and development. The presence of the gem-difluoro group on the azetidine ring imparts unique electronic properties, enhances lipophilicity, and can improve metabolic stability, making it a valuable synthon in medicinal chemistry and materials science.[1][2] This technical guide provides a comprehensive overview of its chemical structure, properties, and known applications, with a focus on experimental details and relevant biological pathways.

Chemical Structure and Properties

3,3-Difluoroazetidine hydrochloride is the hydrochloride salt of 3,3-difluoroazetidine. The azetidine ring is a strained four-membered heterocycle containing one nitrogen atom.[1] The fluorine atoms at the 3-position significantly influence the molecule's reactivity and physical properties.

Chemical Structure:

IUPAC Name: 3,3-difluoroazetidine;hydrochloride[3]



CAS Number: 288315-03-7[4]

Molecular Formula: C₃H6ClF₂N[5]

SMILES: C1C(CN1)(F)F.CI[3]

InChl Key: CDBAEFXTCRKJPZ-UHFFFAOYSA-N[3]

Physicochemical Properties:

The following table summarizes the key physicochemical properties of **3,3-Difluoroazetidine hydrochloride**.

Property	Value	Reference(s)
Molecular Weight	129.54 g/mol	[2][4][5]
Appearance	White to off-white solid	
Melting Point	138-143 °C	[4]
Solubility	Soluble in water	
Storage	2-8°C, sealed storage, away from moisture	[4][5]

Synthesis

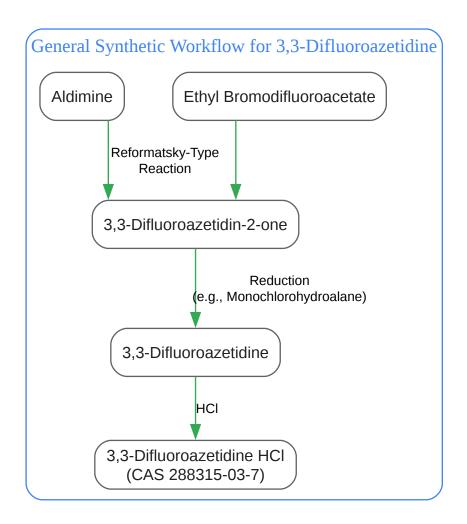
A detailed, step-by-step synthesis protocol for **3,3-Difluoroazetidine hydrochloride** is not readily available in the public domain. However, the synthesis of the core **3,3-difluoroazetidine** ring system generally proceeds through a multi-step sequence. A common approach involves the following key transformations:

- Reformatsky-Type Reaction: Synthesis of a 3,3-difluoroazetidin-2-one intermediate through a Reformatsky-type reaction of an aldimine with an ethyl bromodifluoroacetate.
- Reduction: Reduction of the resulting 3,3-difluoroazetidin-2-one to the corresponding 3,3-difluoroazetidine using a reducing agent such as monochlorohydroalane.



 Salt Formation: Treatment of the free base with hydrochloric acid to yield the hydrochloride salt.

A visual representation of this general synthetic workflow is provided below.



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Caption: General synthetic pathway to 3,3-Difluoroazetidine Hydrochloride.

Applications and Experimental Protocols

3,3-Difluoroazetidine hydrochloride serves as a versatile building block in the synthesis of more complex molecules with applications in materials science and medicinal chemistry.

Energetic Materials



The strained azetidine ring and the presence of fluorine atoms make this compound a precursor for energetic materials. The incorporation of the 3,3-difluoroazetidine moiety can enhance the density and thermal stability of the resulting compounds.

Experimental Protocol: Synthesis of 5,5'-dichloro-3,3'-bis(3,3'-difluoroazetidine)-4,4'-azo-1,2,4-triazole[6]

Materials:

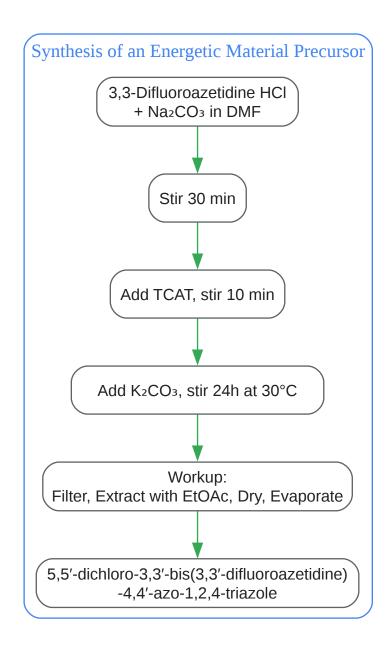
- 3,3-Difluoroazetidine hydrochloride (DFAZ hydrochloride)
- N,N-dimethylformamide (DMF)
- Anhydrous sodium carbonate (Na₂CO₃)
- 3,3',5,5'-tetrachloro-4,4'-azo-1,2,4-triazole (TCAT)
- Anhydrous potassium carbonate (K₂CO₃)
- Ethyl acetate
- Anhydrous magnesium sulfate (MgSO₄)

• Procedure:

- To a 100 ml three-necked flask, add 30 ml of DMF, 4.5 mmol of DFAZ hydrochloride, and
 0.5 g (4.7 mmol) of anhydrous sodium carbonate.
- Stir the mixture for 30 minutes.
- Add 1 mmol of TCAT to the solution and stir for an additional 10 minutes.
- Add 0.5 g (3.6 mmol) of anhydrous potassium carbonate to the reaction solution at 30 °C and continue stirring for 24 hours.
- Filter the reaction solution.
- Extract the filtrate with ethyl acetate (3 x 30 ml).



- Dry the combined organic phases with anhydrous magnesium sulfate.
- Filter the solution and remove the solvent by vacuum evaporation to obtain the product.



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Caption: Workflow for the synthesis of an energetic material precursor.

Fluorescent Dyes



The electron-withdrawing nature of the difluoroazetidine group can be utilized to fine-tune the photophysical properties of fluorophores, such as rhodamine dyes.[7] Incorporating this moiety can lead to hypsochromic shifts (blue shifts) in the absorption and emission spectra.[7] For instance, replacing an azetidine group with a 3,3-difluoroazetidine group in a rhodamine dye can result in a significant blue shift of the maximum absorption wavelength.[7] This allows for the rational design of new fluorescent probes with specific spectral characteristics for bioimaging applications.[2][7]

Medicinal Chemistry

3,3-Difluoroazetidine hydrochloride is a valuable building block for the synthesis of biologically active compounds.

- Antiviral Agents: It has been used in the preparation of dihydropyrimidine compounds as
 potential antiviral agents. The specific synthetic protocols for these applications are often
 proprietary and found in patent literature.
- Muscarinic Receptor Modulators: The 3,3-difluoroazetidine motif has been incorporated into
 molecules designed as modulators of muscarinic acetylcholine receptors (mAChRs), which
 are G protein-coupled receptors (GPCRs) involved in various physiological processes in the
 central and peripheral nervous systems.[8] Specifically, M1 and M4 receptor subtypes are
 targets for the treatment of neurological and psychiatric disorders.

Associated Signaling Pathways

While **3,3-Difluoroazetidine hydrochloride** itself is not known to be biologically active, the molecules synthesized from it can modulate important signaling pathways. For example, modulators of M1 and M4 muscarinic receptors, which can be synthesized using this building block, interact with the following pathways:

M1 Muscarinic Receptor Signaling:

The M1 receptor is coupled to Gq/11 G-proteins.[4] Upon activation by an agonist, the following cascade is initiated:

Activation of Phospholipase C (PLC).

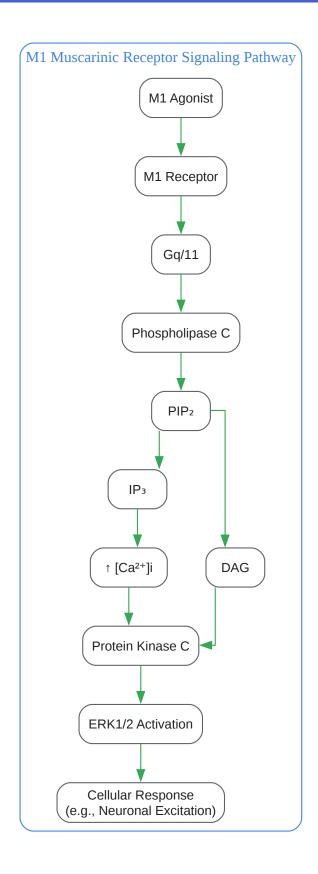
Foundational & Exploratory





- PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).
- IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum.
- DAG and Ca2+ activate Protein Kinase C (PKC).
- These events lead to various downstream effects, including the modulation of ion channels and activation of the ERK1/2 signaling pathway, which can influence neuronal differentiation and synaptic plasticity.[1]





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Caption: Simplified M1 muscarinic receptor signaling cascade.







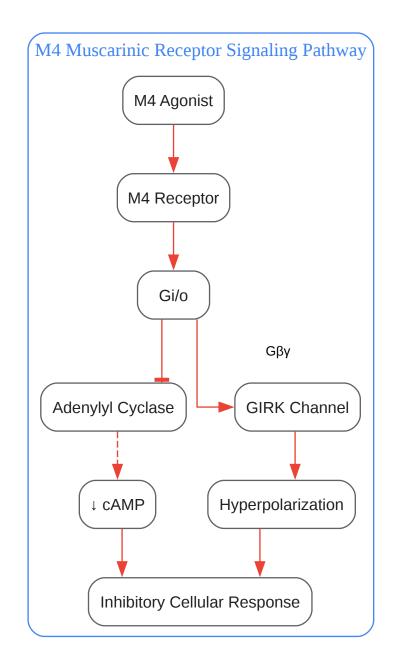
M4 Muscarinic Receptor Signaling:

The M4 receptor is coupled to Gi/o G-proteins and its activation is generally inhibitory.[9][10]

- The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9]
- The Gβγ subunits can directly activate G protein-coupled inwardly-rectifying potassium
 (GIRK) channels, causing membrane hyperpolarization and reduced neuronal excitability.[9]

These actions contribute to the M4 receptor's role in modulating neurotransmitter release.[10]





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Caption: Simplified M4 muscarinic receptor inhibitory signaling.

Conclusion

3,3-Difluoroazetidine hydrochloride is a valuable and versatile building block for chemical synthesis. Its unique structural features allow for the development of novel compounds with tailored properties for applications in materials science and as potential therapeutics. While detailed synthetic procedures for the compound itself are not widely published, its utility as a



precursor is evident in the available literature. Further research into the applications of this compound is likely to yield new discoveries in various scientific disciplines.

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